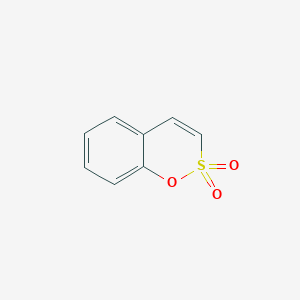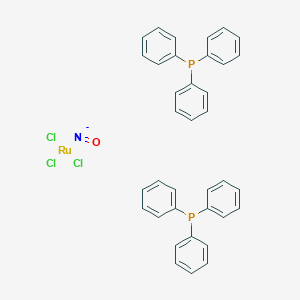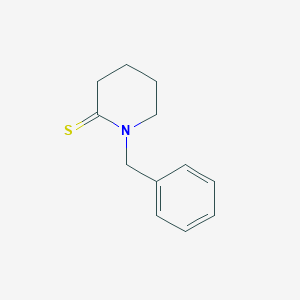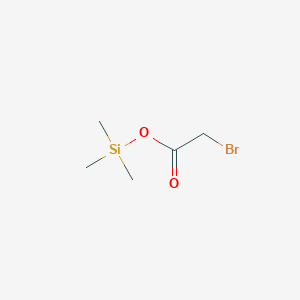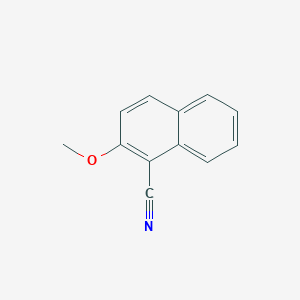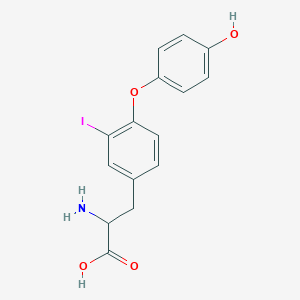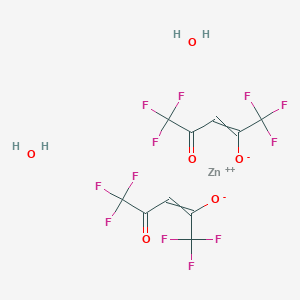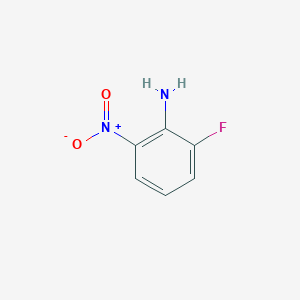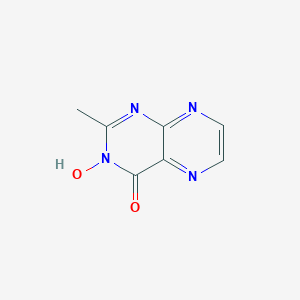
3-Hydroxy-2-methyl-4(3H)-pteridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-methyl-4(3H)-pteridinone, also known as 6-hydroxymethyl-7,8-dihydropterin, is a natural compound that plays a crucial role in various biological processes. It serves as a precursor for the synthesis of tetrahydrobiopterin, an essential cofactor for the enzymes involved in the biosynthesis of neurotransmitters, nitric oxide, and other important molecules. In recent years, 3-hydroxy-2-methyl-4(3H)-pteridinone has gained significant attention due to its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 3-hydroxy-2-methyl-4(3H)-pteridinone is primarily related to its role as a precursor for the synthesis of tetrahydrobiopterin. Tetrahydrobiopterin serves as a cofactor for the enzymes involved in the biosynthesis of neurotransmitters, nitric oxide, and other important molecules. By providing the necessary cofactor, 3-hydroxy-2-methyl-4(3H)-pteridinone plays a crucial role in the regulation of these important biological processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-hydroxy-2-methyl-4(3H)-pteridinone are primarily related to its role as a precursor for the synthesis of tetrahydrobiopterin. Tetrahydrobiopterin plays a crucial role in the biosynthesis of neurotransmitters, nitric oxide, and other important molecules. By providing the necessary cofactor, 3-hydroxy-2-methyl-4(3H)-pteridinone plays a crucial role in the regulation of these important biological processes. Additionally, 3-hydroxy-2-methyl-4(3H)-pteridinone has been shown to have antioxidant properties, making it a potential therapeutic agent for oxidative stress-related diseases such as Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-hydroxy-2-methyl-4(3H)-pteridinone in lab experiments is its role as a precursor for the synthesis of tetrahydrobiopterin. This allows researchers to study the regulation of important biological processes such as the biosynthesis of neurotransmitters, nitric oxide, and other important molecules. Additionally, 3-hydroxy-2-methyl-4(3H)-pteridinone has been shown to have antioxidant properties, making it a potential therapeutic agent for oxidative stress-related diseases.
One of the limitations of using 3-hydroxy-2-methyl-4(3H)-pteridinone in lab experiments is its potential instability under certain conditions. This can make it difficult to use in certain experimental setups, particularly those involving high temperatures or high concentrations of other chemicals.
Orientations Futures
There are several potential future directions for research involving 3-hydroxy-2-methyl-4(3H)-pteridinone. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the investigation of the antioxidant properties of 3-hydroxy-2-methyl-4(3H)-pteridinone and its potential use as a therapeutic agent for oxidative stress-related diseases. Additionally, further research is needed to fully understand the role of 3-hydroxy-2-methyl-4(3H)-pteridinone in the regulation of important biological processes such as the biosynthesis of neurotransmitters, nitric oxide, and other important molecules.
Méthodes De Synthèse
The synthesis of 3-hydroxy-2-methyl-4(3H)-pteridinone can be achieved through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with formaldehyde and subsequent reduction with sodium borohydride. On the other hand, microbial fermentation involves the use of microorganisms such as Escherichia coli or Bacillus subtilis to produce 3-hydroxy-2-methyl-4(3H)-pteridinone from simple precursors.
Applications De Recherche Scientifique
3-Hydroxy-2-methyl-4(3H)-pteridinone has a wide range of applications in scientific research, particularly in the field of biochemistry and physiology. It is commonly used as a precursor for the synthesis of tetrahydrobiopterin, an important cofactor for the enzymes involved in the biosynthesis of neurotransmitters, nitric oxide, and other important molecules. Additionally, 3-hydroxy-2-methyl-4(3H)-pteridinone has been shown to have antioxidant properties, making it a potential therapeutic agent for oxidative stress-related diseases such as Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
18106-58-6 |
|---|---|
Nom du produit |
3-Hydroxy-2-methyl-4(3H)-pteridinone |
Formule moléculaire |
C7H6N4O2 |
Poids moléculaire |
178.15 g/mol |
Nom IUPAC |
3-hydroxy-2-methylpteridin-4-one |
InChI |
InChI=1S/C7H6N4O2/c1-4-10-6-5(7(12)11(4)13)8-2-3-9-6/h2-3,13H,1H3 |
Clé InChI |
GUUUMWNQFTUMKI-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC=CN=C2C(=O)N1O |
SMILES canonique |
CC1=NC2=NC=CN=C2C(=O)N1O |
Synonymes |
3-Hydroxy-2-methyl-4(3H)-pteridinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






